molecular formula C9H7ClF3NO2 B1334410 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate CAS No. 2366-82-7

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate

Cat. No. B1334410
CAS RN: 2366-82-7
M. Wt: 253.6 g/mol
InChI Key: TYSCZMZABCQYNK-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is a chemical compound with the molecular formula C9H7ClF3NO2 . It has an average mass of 253.606 Da and a monoisotopic mass of 253.011734 Da . This compound is also known as Fencarbazone.


Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .

Scientific Research Applications

  • Scientific Field: Electrochemistry

    • Application : “2,2,2-Trifluoroethyl 3-chlorophenylcarbamate” is used in the study of electrolyte solvation structures and electrode/electrolyte interphases for lithium metal batteries .
    • Method of Application : The compound is used as a fluorinated solvent in electrolytes. The study investigates the effects of different types of fluorinated solvents on the performance of lithium metal batteries .
    • Results : The study found that the type of fluorinated solvent used in the electrolyte can significantly influence the performance of the battery. The solvents can affect the formation of high-concentration electrolytes and the electrode/electrolyte interphases, which in turn can impact the battery’s performance .
  • Scientific Field: Proteomics

    • Application : “2,2,2-Trifluoroethyl 3-chlorophenylcarbamate” is used in proteomics research .
    • Results : The specific results or outcomes of its use in proteomics research are not detailed in the source .
  • Scientific Field: Organic Chemistry

    • Application : “2,2,2-Trifluoroethyl 3-chlorophenylcarbamate” is used in the trifluoroethylation of indoles .
    • Method of Application : The compound is used in a metal-free trifluoroethylation process, which introduces a trifluoroethyl group to indoles under mild conditions with high functional group tolerance .
    • Results : The method developed provides a fast and efficient reaction for the trifluoroethylation of indoles .
  • Scientific Field: Agrochemical and Pharmaceutical Industries

    • Application : The compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Results : The specific results or outcomes of its use in these industries are not detailed in the source .
  • Scientific Field: Proteomics

    • Application : The compound is used in proteomics research .
    • Results : The specific results or outcomes of its use in proteomics research are not detailed in the source .
  • Scientific Field: Agrochemical and Pharmaceutical Industries
    • Application : The compound is used in the synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients .
    • Results : The specific results or outcomes of its use in these industries are not detailed in the source .

Safety And Hazards

While specific safety and hazards data for 2,2,2-Trifluoroethyl 3-chlorophenylcarbamate is not available, general safety precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c10-6-2-1-3-7(4-6)14-8(15)16-5-9(11,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSCZMZABCQYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70397176
Record name 2,2,2-trifluoroethyl 3-chlorophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 3-chlorophenylcarbamate

CAS RN

2366-82-7
Record name 2,2,2-trifluoroethyl 3-chlorophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70397176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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